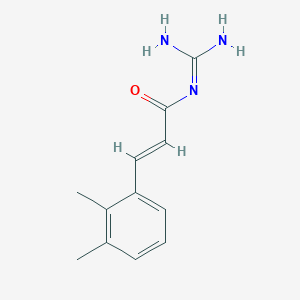![molecular formula C15H28O3Si2 B13801605 Silane, [2-methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethyl-](/img/structure/B13801605.png)
Silane, [2-methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethylsilane: is an organosilicon compound characterized by the presence of both methoxy and trimethylsilyl groups. This compound is notable for its applications in organic synthesis, particularly as a protecting group for hydroxyl functionalities due to the stability and inertness of the trimethylsilyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethylsilane typically involves the reaction of 2-methoxy-4-hydroxyethylphenol with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the phenoxy group, potentially converting it to a phenol derivative.
Substitution: The trimethylsilyl group can be substituted by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenol derivatives.
Substitution: Formation of various substituted phenoxy compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is widely used as a protecting group for hydroxyl functionalities in organic synthesis. Its stability under various reaction conditions makes it an ideal choice for multi-step synthesis processes.
Biology: In biological research, the compound can be used to modify biomolecules, enhancing their stability and solubility for various experimental applications.
Industry: Used in the production of specialty chemicals and materials, particularly in the field of polymer chemistry where it can act as a cross-linking agent.
Mecanismo De Acción
The compound exerts its effects primarily through the stability and inertness of the trimethylsilyl group. This group can protect reactive hydroxyl functionalities during chemical reactions, preventing unwanted side reactions. The methoxy group can also participate in various chemical transformations, adding to the versatility of the compound.
Comparación Con Compuestos Similares
Trimethylsilyl chloride: Used for similar protecting group applications.
Trimethylsilyl ether: Another protecting group for hydroxyl functionalities.
Methoxytrimethylsilane: Similar in structure but with different reactivity due to the absence of the phenoxy group.
Uniqueness: The presence of both methoxy and trimethylsilyl groups in [2-Methoxy-4-[2-[(trimethylsilyl)oxy]ethyl]phenoxy]trimethylsilane provides a unique combination of stability and reactivity, making it a versatile compound for various applications in organic synthesis and beyond.
Propiedades
Fórmula molecular |
C15H28O3Si2 |
|---|---|
Peso molecular |
312.55 g/mol |
Nombre IUPAC |
[2-methoxy-4-(2-trimethylsilyloxyethyl)phenoxy]-trimethylsilane |
InChI |
InChI=1S/C15H28O3Si2/c1-16-15-12-13(10-11-17-19(2,3)4)8-9-14(15)18-20(5,6)7/h8-9,12H,10-11H2,1-7H3 |
Clave InChI |
FGAGLERAOVICRT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CCO[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


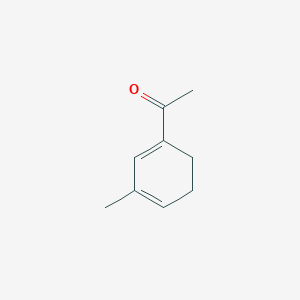
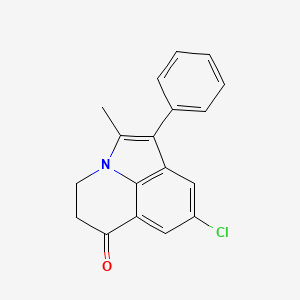
![[(3aS,4S,5S,6E,10Z,11aR)-6-formyl-5-methoxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylpropanoate](/img/structure/B13801538.png)
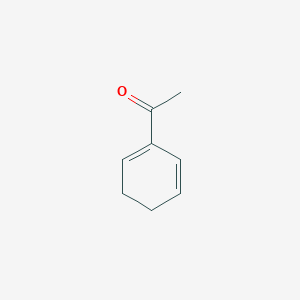
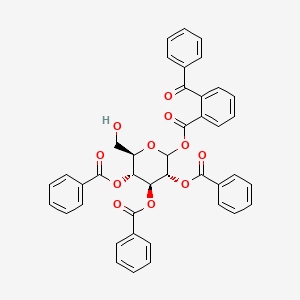
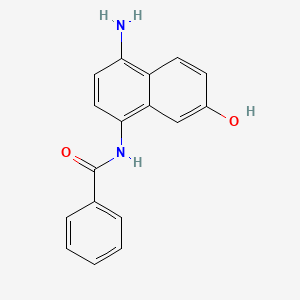
![4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13801567.png)
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13801568.png)
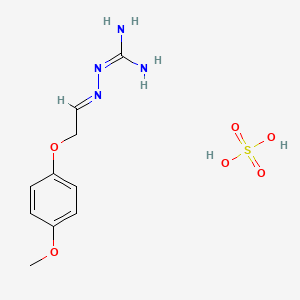
![(1S,2R,3R,5S,6R,9R)-11-methoxy-1,9,18-trimethyl-7-oxa-17,18-diazapentacyclo[7.7.1.12,5.06,17.010,15]octadeca-10(15),11,13-triene-3-carboxylic acid](/img/structure/B13801574.png)
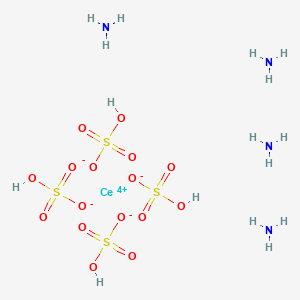
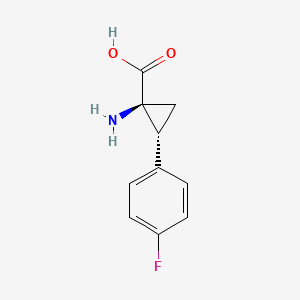
![N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide](/img/structure/B13801611.png)
